molecular formula C25H21N3O3 B2642167 7,8-dimethoxy-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932541-30-5

7,8-dimethoxy-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2642167
CAS RN: 932541-30-5
M. Wt: 411.461
InChI Key: MIURJRSMRTTXDI-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative, which is a class of compounds that have been widely studied due to their interesting pharmaceutical and biological activities . Quinoline derivatives have been synthesized for various applications, including third-generation photovoltaics .


Synthesis Analysis

The synthesis of quinoline derivatives often involves complex organic reactions. For example, some quinoline/cinnamic acid hybrids were synthesized and screened for their in vitro anti-Aβ 42 aggregation activity .


Molecular Structure Analysis

The molecular structure of quinoline derivatives can vary greatly depending on the specific substituents attached to the quinoline core . The structure of this specific compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For instance, some quinoline derivatives have been shown to undergo [4+2] cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. For instance, the compound’s solubility, melting point, and boiling point could be determined experimentally .

Scientific Research Applications

Photovoltaic Cells

DMQ derivatives have gained popularity in third-generation photovoltaics. Researchers have explored their potential as materials for solar cells. Key aspects include:

Biomedical Applications

Researchers have considered DMQ derivatives for biomedical purposes:

Synthetic Methods

Efficient synthetic routes for DMQ derivatives have been developed. These methods allow the incorporation of various substituents on the phenyl ring, enhancing their properties .

Mechanism of Action

The mechanism of action of quinoline derivatives can vary greatly depending on their specific structure and the context in which they are used. Some quinoline derivatives have been found to inhibit amyloid-beta (Aβ) aggregation, which is a key factor in the development of Alzheimer’s disease .

Future Directions

Quinoline derivatives are a promising area of research in various fields, including medicinal chemistry and materials science . Future research might focus on synthesizing new quinoline derivatives, studying their properties, and exploring their potential applications.

properties

IUPAC Name

7,8-dimethoxy-3-(4-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c1-29-18-11-9-16(10-12-18)24-20-15-26-21-14-23(31-3)22(30-2)13-19(21)25(20)28(27-24)17-7-5-4-6-8-17/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIURJRSMRTTXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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